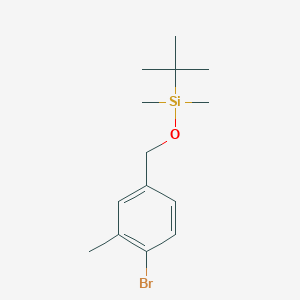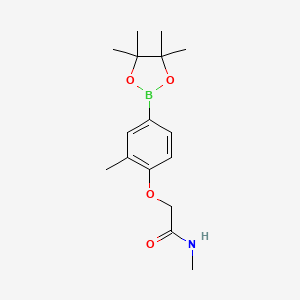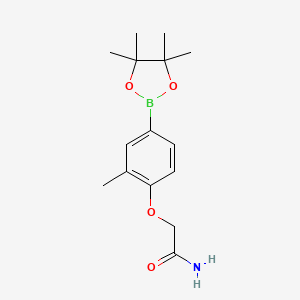
((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane
描述
((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that features a bromine atom, a tert-butyldimethylsiloxy group, and a methyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-[(tert-butyldimethylsiloxy)methyl]-2-methylbenzene with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, which react with the bromine atom to form new carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives.
科学研究应用
((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action for ((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This allows for various nucleophilic substitution reactions to occur, forming new carbon-carbon or carbon-heteroatom bonds. The tert-butyldimethylsiloxy group provides steric protection and can be removed under specific conditions to reveal reactive sites on the molecule .
相似化合物的比较
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the tert-butyldimethylsiloxy group.
(4-Bromophenoxy)-tert-butyldimethylsilane: Contains a bromine atom and a tert-butyldimethylsiloxy group but differs in the position and connectivity of these groups.
Uniqueness
((4-Bromo-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both the bromine atom and the tert-butyldimethylsiloxy group, which allows for specific reactivity and protection during synthetic processes. This combination of functional groups makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(4-bromo-3-methylphenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-11-9-12(7-8-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUQPZFBCPXTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8171292.png)





